
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrosourea group attached to a cyclohexyl ring, further connected to an acetic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with nitrosourea under controlled conditions to introduce the nitrosourea group. The chloroethyl group is introduced through a substitution reaction, and the final esterification step involves reacting the intermediate with acetic acid under acidic conditions to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a potential chemotherapeutic agent.
Medicine: Investigated for its anticancer properties due to the presence of the nitrosourea group, which is known for its alkylating activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- involves its ability to alkylate DNA and proteins. The nitrosourea group is responsible for this activity, as it can form highly reactive intermediates that interact with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: Another related compound with anticancer properties.
Uniqueness
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- is unique due to its specific structural features, such as the cyclohexyl ring and the ester group, which may influence its reactivity and biological activity compared to other nitrosourea compounds.
Propriétés
Numéro CAS |
61137-49-3 |
|---|---|
Formule moléculaire |
C12H20ClN3O4 |
Poids moléculaire |
305.76 g/mol |
Nom IUPAC |
[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl acetate |
InChI |
InChI=1S/C12H20ClN3O4/c1-9(17)20-8-10-2-4-11(5-3-10)14-12(18)16(15-19)7-6-13/h10-11H,2-8H2,1H3,(H,14,18) |
Clé InChI |
GSUNXHODQPCMLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CCC(CC1)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


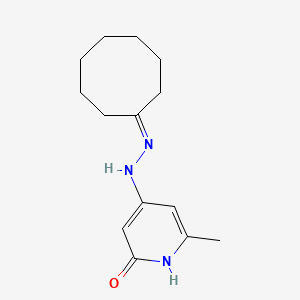
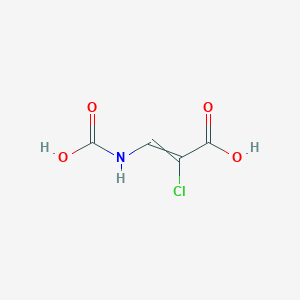

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
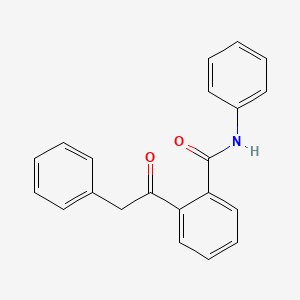
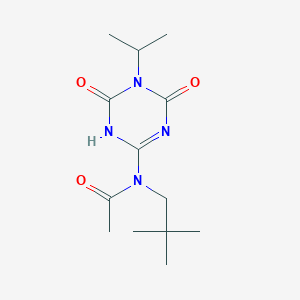
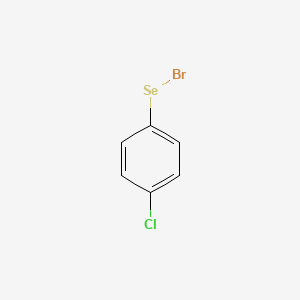

![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)

![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
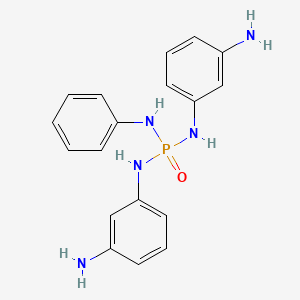
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)
silane](/img/structure/B14594329.png)
